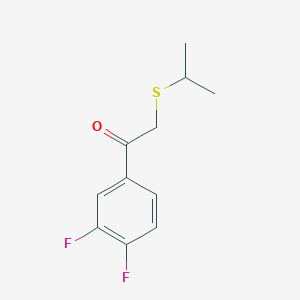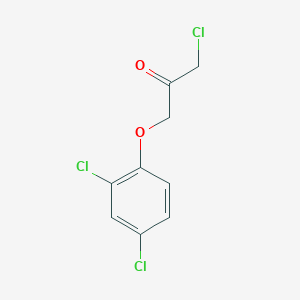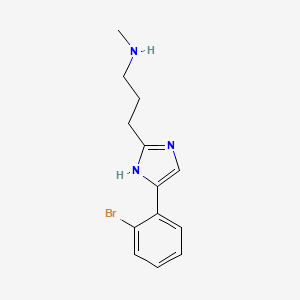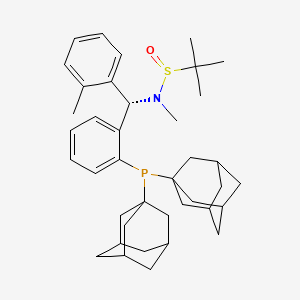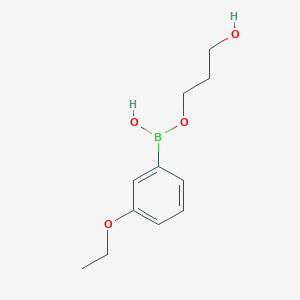
3-Hydroxypropyl hydrogen (3-ethoxyphenyl)boronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxypropyl hydrogen (3-ethoxyphenyl)boronate is an organoboron compound with the molecular formula C11H17BO4. This compound is part of the boronate ester family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Boronates are valued for their stability and reactivity, making them essential tools in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxypropyl hydrogen (3-ethoxyphenyl)boronate typically involves the reaction of 3-ethoxyphenylboronic acid with 3-hydroxypropyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as palladium, which facilitates the formation of the boronate ester bond .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxypropyl hydrogen (3-ethoxyphenyl)boronate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronic esters.
Reduction: Reduction reactions can convert the boronate ester back to the corresponding boronic acid.
Substitution: The boronate group can be substituted with various nucleophiles, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts are commonly employed in substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Major Products Formed
The major products formed from these reactions include various boronic acids, esters, and substituted boronates, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
3-Hydroxypropyl hydrogen (3-ethoxyphenyl)boronate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Boronate esters are used in the development of sensors for detecting biological molecules such as glucose.
Medicine: The compound is explored for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is used in the synthesis of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of 3-Hydroxypropyl hydrogen (3-ethoxyphenyl)boronate involves the formation of boronate esters, which can interact with various molecular targets. In Suzuki-Miyaura cross-coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and allows for the selective formation of complex organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 3-Hydroxypropylboronic acid
- 3-Ethoxyphenylboronic acid
Uniqueness
3-Hydroxypropyl hydrogen (3-ethoxyphenyl)boronate is unique due to its combination of a hydroxypropyl group and an ethoxyphenyl group, which provides distinct reactivity and stability compared to other boronic acids and esters. This makes it particularly useful in specific synthetic applications where both stability and reactivity are required .
Propiedades
Fórmula molecular |
C11H17BO4 |
|---|---|
Peso molecular |
224.06 g/mol |
Nombre IUPAC |
(3-ethoxyphenyl)-(3-hydroxypropoxy)borinic acid |
InChI |
InChI=1S/C11H17BO4/c1-2-15-11-6-3-5-10(9-11)12(14)16-8-4-7-13/h3,5-6,9,13-14H,2,4,7-8H2,1H3 |
Clave InChI |
RYOJKNSMGDPRGR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)OCC)(O)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl fluoride](/img/structure/B13642833.png)

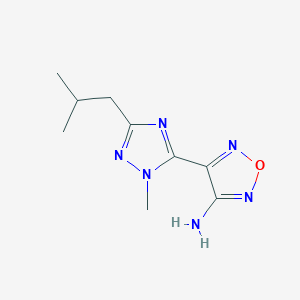

![gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate](/img/structure/B13642872.png)
![(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B13642873.png)
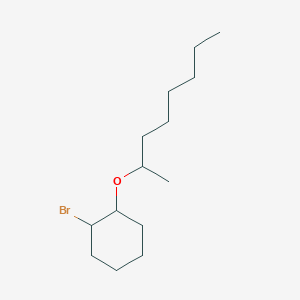

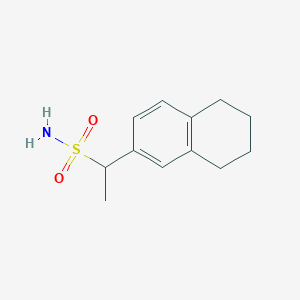
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13642888.png)
